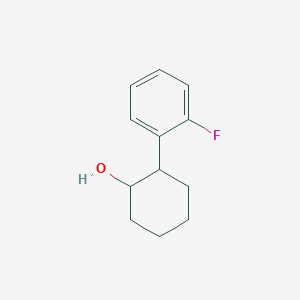
2-(2-Fluorophenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-fluorophenyl magnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of the Grignard Reagent: 2-Fluorobromobenzene reacts with magnesium in dry ether to form 2-fluorophenyl magnesium bromide.
Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: 2-(2-Fluorophenyl)cyclohexanone.
Reduction: 2-(2-Fluorophenyl)cyclohexane.
Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Fluorophenyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.
Materials Science: The compound is explored for its potential use in creating new materials with unique properties.
Biological Research: It is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: The compound is investigated for its use in various industrial processes, including the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with receptors in the central nervous system, potentially acting as an anesthetic or analgesic. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-2-methylamino-cyclohexanone:
2-(2-Chlorophenyl)cyclohexan-1-ol: This compound is similar but has a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(2-Bromophenyl)cyclohexan-1-ol: Similar structure with a bromine atom on the phenyl ring.
Uniqueness
2-(2-Fluorophenyl)cyclohexan-1-ol is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chlorine or bromine analogs.
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2 |
InChI Key |
OFDQYRMHMRJZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


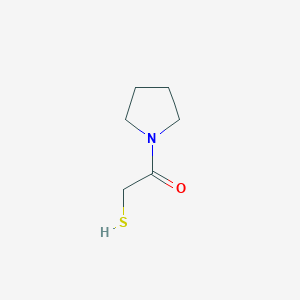
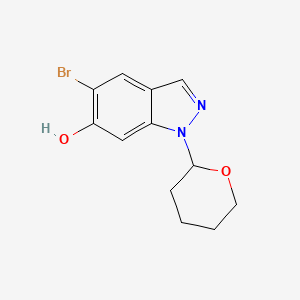
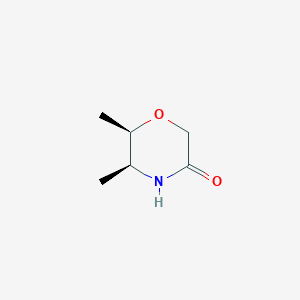
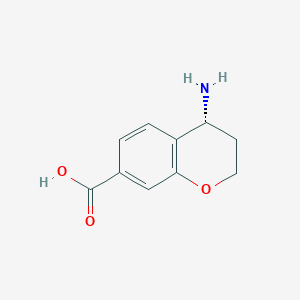
![3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12978024.png)
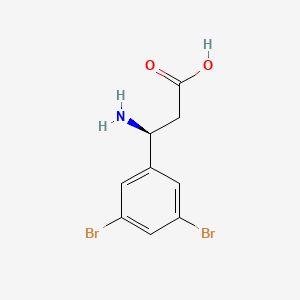
![(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12978032.png)
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate](/img/structure/B12978035.png)
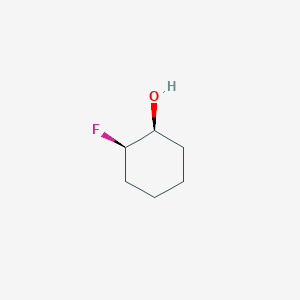
![8-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12978043.png)
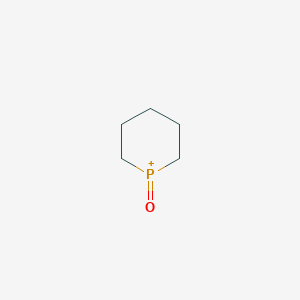
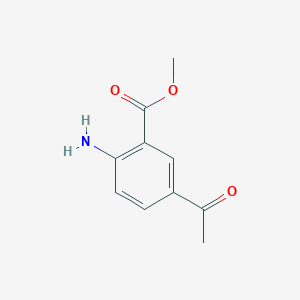
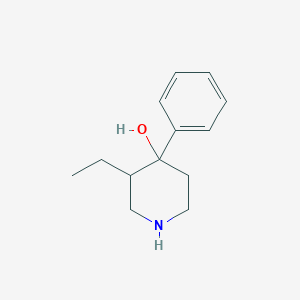
![N-Methylspiro[2.3]hexane-1-carboxamide](/img/structure/B12978093.png)
